Product packaging for cIAP1 Ligand-Linker Conjugates 2(Cat. No.:)

cIAP1 Ligand-Linker Conjugates 2

Cat. No.: B15144221
M. Wt: 660.8 g/mol
InChI Key: IMJARMFRGASVMW-WKNISULPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) in Chemical Biology

At the forefront of targeted protein degradation are two prominent classes of chimeric molecules: Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). adooq.comadooq.com Both are heterobifunctional molecules designed with a similar modular structure: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. medchemexpress.comtargetmol.cn The fundamental mechanism of action for both PROTACs and SNIPERs is to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. adooq.comadooq.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's primary protein degradation machinery. medchemexpress.com

This approach offers a distinct advantage over traditional inhibitors, as it can target proteins that have been historically considered "undruggable," such as scaffold proteins and transcription factors, which may lack a well-defined active site for small molecule inhibition. adooq.comadooq.com While PROTACs can recruit various E3 ligases, SNIPERs are specifically designed to hijack Inhibitor of Apoptosis Proteins (IAPs) with E3 ligase activity, such as cIAP1. targetmol.cn The development of these chimeric molecules has opened up new avenues for rational drug design and has become a powerful tool in chemical biology for studying protein function. adooq.com

The Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) as a Core E3 Ubiquitin Ligase in Mammalian Cell Homeostasis

The Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted protein that plays a critical role in maintaining cellular homeostasis in mammals. nih.govnih.gov It is a member of the Inhibitor of Apoptosis (IAP) family of proteins, which are characterized by the presence of one or more baculoviral IAP repeat (BIR) domains. nih.gov Structurally, cIAP1 contains three BIR domains and a RING (Really Interesting New Gene) finger domain, which confers its E3 ubiquitin ligase activity. nih.govmedchemexpress.com

As an E3 ubiquitin ligase, cIAP1 is a key component of the ubiquitin-proteasome system. It functions by catalyzing the attachment of ubiquitin to substrate proteins, thereby marking them for degradation or altering their function. medchemexpress.com cIAP1 is a crucial regulator of apoptosis, or programmed cell death, by inhibiting the activity of caspases. nih.govnih.gov Beyond its role in apoptosis, cIAP1 is a central player in the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway involved in inflammation, immunity, and cell survival. nih.govmedchemexpress.com cIAP1 can mediate the ubiquitination of several components within the NF-κB pathway, leading to either its activation or repression depending on the context. nih.gov Given its pivotal roles in cell survival and signaling, cIAP1 has emerged as an attractive target for therapeutic intervention, particularly in oncology. nih.govnih.gov

Positioning of cIAP1 Ligand-Linker Conjugates 2 as a Fundamental Component for Designing cIAP1-Mediated Protein Degraders

This compound is a specifically designed chemical tool intended for the synthesis of cIAP1-recruiting protein degraders, such as SNIPERs. adooq.com It is a pre-fabricated molecular entity that consists of two key components: a ligand that specifically binds to the E3 ubiquitin ligase cIAP1 and a flexible linker with a reactive functional group. adooq.com This modular design allows researchers to readily conjugate a ligand for a specific protein of interest to the linker, thereby creating a complete, custom-designed PROTAC or SNIPER molecule.

The IAP ligand portion of the conjugate is engineered to have a high affinity for cIAP1, ensuring efficient recruitment of the E3 ligase. The linker component is not merely a spacer; its length and chemical properties are critical for the proper formation of a stable and productive ternary complex between the target protein, the degrader molecule, and cIAP1. The availability of such pre-built conjugates streamlines the drug discovery process, enabling the rapid generation of a library of potential protein degraders for various targets. This approach facilitates the systematic exploration of targeted protein degradation for a wide range of proteins implicated in disease.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C37H48N4O7 adooq.com
Molecular Weight 660.8 g/mol adooq.com
CAS Number 1312302-14-9 adooq.com

This table presents key physicochemical data for this compound.

Significance of Research on this compound in Advancing Targeted Protein Degradation Strategies

The study and application of this compound hold considerable significance for the advancement of targeted protein degradation. By providing a validated and readily available building block for cIAP1-based degraders, it accelerates the pace of research and development in this area. adooq.com The use of cIAP1 as the E3 ligase of choice offers unique therapeutic possibilities. Since many cancer cells overexpress IAPs to evade apoptosis, using a SNIPER that not only degrades a cancer-promoting protein but also antagonizes or degrades cIAP1 could provide a dual anti-cancer effect. nih.gov

Research utilizing these conjugates allows for a deeper understanding of the structure-activity relationships that govern the efficacy of protein degraders. Scientists can systematically modify the linker length and composition, as well as the point of attachment to the target protein ligand, to optimize the potency and selectivity of the resulting degrader. This iterative process of design, synthesis, and biological evaluation, facilitated by tools like this compound, is crucial for developing clinically viable drugs. Ultimately, the insights gained from research with these conjugates contribute to the broader goal of expanding the "druggable" proteome and developing novel therapies for a host of diseases. nih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O7 B15144221 cIAP1 Ligand-Linker Conjugates 2

Properties

Molecular Formula

C37H48N4O7

Molecular Weight

660.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m1/s1

InChI Key

IMJARMFRGASVMW-WKNISULPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Strategic Molecular Design and Chemical Synthesis Methodologies for Ciap1 Ligand Linker Conjugates 2

Rational Design Principles for Constructing E3 Ligase Ligand-Linker Conjugates

The construction of effective E3 ligase ligand-linker conjugates, such as those targeting cIAP1, is a complex process guided by rational design principles. These molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. broadpharm.comprecisepeg.com The successful design of these conjugates hinges on the careful optimization of each component to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The overarching goal is to induce proximity between the E3 ligase and the protein of interest, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov This "chemical knockdown" approach offers a catalytic mechanism for protein removal, distinguishing it from traditional inhibitors that merely block a protein's function. nih.gov The design process is iterative, often involving the synthesis and evaluation of numerous analogs to fine-tune the molecule's properties for optimal degradation efficacy. Computational modeling and structural biology play a crucial role in understanding the interactions within the ternary complex and guiding the rational design of more potent and selective degraders. nih.govdrexel.edu

Design Considerations for the cIAP1-Binding Ligand Moiety (IAP Ligand)

The design of the cIAP1-binding ligand is a critical aspect of developing effective cIAP1-targeted PROTACs. These ligands, often referred to as IAP ligands or Smac-mimetics, are designed to mimic the N-terminal tetrapeptide (AVPI) of the endogenous IAP antagonist, Smac/DIABLO. nih.govsigmaaldrich.com The binding of these ligands to the BIR3 domain of cIAP1 is essential for recruiting the E3 ligase to the target protein. sigmaaldrich.comunimi.it

Key design considerations for the cIAP1-binding ligand include:

Binding Affinity and Selectivity: The ligand must exhibit high binding affinity for the BIR3 domain of cIAP1 to effectively recruit the ligase. nih.gov While some ligands may also bind to other IAP family members like XIAP and cIAP2, designing ligands with selectivity for cIAP1 can be advantageous for specific applications. unimi.itnih.gov Structure-based drug design and computational modeling are often employed to optimize interactions with the binding pocket and enhance affinity and selectivity. nih.govunimi.it

Exit Vector: The point of attachment of the linker to the IAP ligand, known as the exit vector, is a crucial parameter. The chosen exit vector should not disrupt the critical binding interactions of the ligand with cIAP1 and should allow for the proper orientation of the linker and the target protein-binding ligand to facilitate ternary complex formation. nih.gov

Synthetic Accessibility: The chemical structure of the IAP ligand should be amenable to efficient chemical synthesis, allowing for the generation of analogs and the final conjugate in sufficient quantities for biological evaluation. researchgate.net

The development of potent and selective cIAP1 ligands has been an active area of research, leading to the discovery of various small-molecule mimetics of the Smac tetrapeptide. nih.govsigmaaldrich.com

Engineering of the Linker Component: Polyethylene (B3416737) Glycol (PEG), Alkyl, and Heteroaryl Chain Derivatives

Commonly used linker motifs include:

Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity. precisepeg.comjenkemusa.com The inclusion of PEG chains can enhance the water solubility and cell permeability of the PROTAC, which are often desirable properties for biological activity. nih.govjenkemusa.comresearchgate.net The length of the PEG linker can be readily varied to systematically explore the optimal distance between the cIAP1 and target protein ligands. broadpharm.comnih.gov

Heteroaryl Chains: Linkers incorporating rigid heteroaryl groups, such as triazoles, can offer more defined spatial arrangements between the two ligands. nih.govnih.gov Triazoles are often introduced via "click chemistry," a highly efficient and reliable reaction, which facilitates the rapid synthesis of PROTAC libraries. nih.gov These rigid linkers can help to pre-organize the molecule in a conformation favorable for ternary complex formation.

The optimal linker is highly dependent on the specific cIAP1 ligand and the target protein ligand being used. nih.gov Therefore, the systematic variation of linker length and composition is a key strategy in the optimization of cIAP1-targeted PROTACs. nih.gov

Advanced Organic Synthesis Approaches for Conjugate Assembly

The assembly of cIAP1 ligand-linker conjugates requires a sophisticated and well-planned synthetic strategy. The process typically involves the synthesis of the individual components—the IAP ligand precursor and the linker—followed by their chemical coupling and final purification. nih.gov

Synthetic Routes for the IAP Ligand Precursor

The synthesis of the IAP ligand precursor is a crucial first step in the construction of the final conjugate. These precursors are often complex, chiral molecules designed to mimic the Smac tetrapeptide. researchgate.net The synthetic routes typically involve multi-step sequences that build the core scaffold of the ligand and introduce the necessary functional groups for binding to cIAP1.

A common strategy involves the sequential coupling of amino acid building blocks, often protected with Boc (tert-butyloxycarbonyl) groups, to construct the peptide-like backbone. researchgate.net These coupling reactions are typically mediated by reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). researchgate.net The final step often involves the deprotection of a key functional group to allow for the subsequent attachment of the linker. researchgate.net The development of efficient and scalable synthetic routes for these precursors is essential for enabling the exploration of a wide range of PROTAC analogs. nih.gov

Chemical Coupling Reactions for Linker Attachment, Including Amide and Ester Bond Formation

The attachment of the linker to the IAP ligand precursor and the target protein ligand is a critical step in the assembly of the final conjugate. The choice of coupling reaction depends on the functional groups present on the linker and the ligands.

Amide Bond Formation: This is one of the most common methods for linker attachment. nih.govnih.gov A carboxylic acid on one component is activated and then reacted with an amine on the other component to form a stable amide bond. Standard peptide coupling reagents are often employed for this transformation. nih.gov

Ester Bond Formation: Similar to amide bond formation, an ester linkage can be formed by reacting a carboxylic acid with an alcohol.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful "click chemistry" reaction that is increasingly used for PROTAC synthesis. nih.gov This reaction forms a stable triazole ring and is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of PROTAC libraries. nih.govmedchemexpress.com

The development of robust and high-yielding coupling reactions is essential for the efficient and modular synthesis of cIAP1 ligand-linker conjugates. nih.gov

Chromatographic Purification Techniques for High-Purity Conjugate Isolation

Due to the complexity of the synthesis and the need for highly pure compounds for biological evaluation, chromatographic purification is an indispensable step in the preparation of cIAP1 ligand-linker conjugates. nih.gov

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating the desired conjugate from unreacted starting materials, byproducts, and other impurities. reachseparations.comnih.gov By using a non-polar stationary phase and a polar mobile phase, compounds are separated based on their hydrophobicity. creative-proteomics.com Mass-directed fractionation can be employed to specifically collect the fractions containing the target compound. waters.com

Supercritical Fluid Chromatography (SFC): SFC is another effective purification technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. reachseparations.com It can offer orthogonal selectivity to HPLC and is particularly useful for purifying complex and chiral molecules. reachseparations.com

Solid-Phase Extraction (SPE): SPE can be used for preliminary purification to remove major impurities before final purification by HPLC or SFC. nih.gov

The goal of the purification process is to obtain the cIAP1 ligand-linker conjugate with a high degree of purity (often >95%) to ensure that the observed biological activity is attributable to the intended molecule. reachseparations.com

Elucidating the Molecular Mechanisms and Cellular Dynamics Orchestrated by Ciap1 Ligand Linker Conjugates 2

Recruitment of cIAP1 E3 Ubiquitin Ligase via the IAP Ligand Component

cIAP1 Ligand-Linker Conjugates 2 are bifunctional molecules designed to harness the cell's natural protein disposal system. biocat.comadooq.com One end of the conjugate, the IAP ligand, is engineered to specifically bind to the cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ubiquitin ligase activity. nih.govnih.gov The primary function of this ligand is to recruit cIAP1. biocat.comadooq.com The binding of the IAP ligand to a specific domain on cIAP1, often one of its baculovirus IAP repeat (BIR) domains, initiates a conformational change in the cIAP1 protein. nih.govresearchgate.net This change is crucial as it transitions cIAP1 from a typically autoinhibited state to an active one, exposing the RING domain which is essential for its E3 ligase function. nih.govresearchgate.net This recruitment is the foundational step for the subsequent events in the degradation pathway. researchgate.netdigitellinc.com

Principles of Ternary Complex Formation: cIAP1-Conjugate-Target Protein

The defining mechanism of action for these conjugates is the formation of a ternary complex, which consists of the cIAP1 E3 ligase, the bifunctional conjugate molecule, and a specific target protein intended for degradation. researchgate.netnih.gov The linker component of the conjugate plays a critical role in this process, bridging the cIAP1-bound IAP ligand and a warhead designed to bind to the target protein. researchgate.net The formation of this ternary complex is a critical and often rate-limiting step for successful protein degradation. nih.gov The stability and conformation of this complex are influenced by several factors, including the length, composition, and attachment points of the linker. researchgate.net

Induced Proximity and Allosteric Modulation within the Ternary Complex

The formation of the ternary complex brings the cIAP1 E3 ligase into close proximity with the target protein, a concept known as "induced proximity". nih.gov This proximity is essential for the subsequent ubiquitination process. Within the ternary complex, allosteric modulations can occur, where the binding of the conjugate and the target protein to cIAP1 can induce further conformational changes in the E3 ligase, potentially enhancing its catalytic activity. nih.gov The structure of the ternary complex is not necessarily rigid; studies have shown that plasticity in the complex can still lead to efficient degradation. researchgate.net This dynamic nature allows for a broader range of target proteins to be susceptible to degradation.

Mechanisms of Ubiquitination Triggered by cIAP1 Ligase Activity

Once the ternary complex is formed, the activated cIAP1 E3 ligase initiates the ubiquitination of the target protein. nih.govmdpi.com Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, marking it for degradation. unige.ch cIAP1, as a RING E3 ligase, acts as a scaffold, bringing the ubiquitin-charged E2 conjugating enzyme and the target protein together to facilitate the transfer of ubiquitin. nih.govnih.gov

Role of E1 Ubiquitin-Activating and E2 Ubiquitin-Conjugating Enzymes in the Cascade

The ubiquitination process is a multi-step enzymatic cascade involving E1, E2, and E3 enzymes. unige.chnih.gov

E1 Ubiquitin-Activating Enzyme: The process begins with the E1 enzyme, which activates a ubiquitin molecule in an ATP-dependent manner, forming a thioester bond with it. youtube.comyoutube.com

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to the active site cysteine of an E2 enzyme. youtube.comyoutube.com There are numerous E2 enzymes, and the choice of E2 can influence the type of ubiquitin chain that is formed. youtube.com cIAP1 has been shown to work with members of the UbcH5 subfamily of E2 enzymes. nih.govresearchgate.net

The E3 ligase, in this case cIAP1, is responsible for the substrate specificity of the ubiquitination reaction. nih.gov

Ubiquitin Transfer and Polyubiquitination Tagging of Substrate Proteins

The cIAP1 E3 ligase, as part of the ternary complex, facilitates the transfer of ubiquitin from the charged E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govunige.ch This process can be repeated multiple times to form a polyubiquitin (B1169507) chain on the substrate. unige.ch The type of linkage in the polyubiquitin chain is a critical determinant of the protein's fate. unige.ch While Lys48-linked chains are the canonical signal for proteasomal degradation, cIAP1 has been shown to be capable of assembling various types of ubiquitin chains, including Lys63-linked and linear chains. nih.govnih.gov Recent research indicates that cIAP1-mediated degradation can involve the formation of complex, branched ubiquitin chains, such as K48/K63 and K11/K48 linkages, which are potent signals for proteasomal recruitment. nih.gov

Proteasomal Degradation Pathways of Polyubiquitinated Target Proteins

Proteins tagged with a polyubiquitin chain, particularly those with Lys48 linkages, are recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. nih.govunige.chnih.govnih.gov The proteasome unfolds and cleaves the polyubiquitinated target protein into small peptides, effectively eliminating it from the cell. youtube.com This degradation is an ATP-dependent process. The ubiquitin molecules themselves are typically recycled. mdpi.com Studies have demonstrated that the degradation of target proteins mediated by cIAP1 is dependent on the proteasome. nih.govnih.gov

Catalytic Nature and Cellular Recycling of cIAP1 Ligand-Linker Conjugates in Sustained Protein Turnover

The defining characteristic of this compound, as with other Proteolysis-Targeting Chimeras (PROTACs), is its catalytic mode of action. Unlike traditional enzyme inhibitors that require a 1:1 stoichiometric relationship with their target, a single molecule of a PROTAC can induce the degradation of multiple target protein molecules. This sub-stoichiometric catalytic activity is central to its efficacy in promoting sustained protein turnover.

The catalytic cycle begins with the formation of a ternary complex, where the cIAP1 Ligand-Linker Conjugate 2 acts as a molecular bridge, bringing a target protein and the cIAP1 E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The target protein is polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome. A crucial aspect of this process is that after the target protein is ubiquitinated, the cIAP1 Ligand-Linker Conjugate 2 is released from the complex and can then engage another target protein and E3 ligase, thus initiating a new cycle of degradation. This ability to be recycled allows for a prolonged and efficient reduction of the target protein levels within the cell.

The efficiency of this catalytic process is influenced by several factors, including the binding affinities of the conjugate for both the target protein and the E3 ligase, the stability of the ternary complex, and the rate of ubiquitination. While specific quantitative data on the catalytic turnover number for this compound is not publicly available, studies on similar cIAP1-based degraders, such as those targeting BRD4, provide insights into their potent degradative capacity. For instance, some cIAP1-based PROTACs have been shown to induce significant protein degradation at low nanomolar concentrations, a hallmark of their catalytic nature.

It is also noteworthy that some cIAP1-based degraders can induce the degradation of cIAP1 itself, a phenomenon known as auto-ubiquitination. This can add another layer of complexity to the cellular response, as the levels of the recruited E3 ligase are also modulated.

The following tables present representative data from studies on cIAP1-based PROTACs targeting various proteins, illustrating the typical efficacy and characteristics of this class of molecules. It is important to note that this data is for illustrative purposes, as specific findings for "this compound" are not available in the cited literature.

Table 1: Efficacy of Representative cIAP1-Based PROTACs (SNIPERs)

Degrader Target Protein Cell Line DC₅₀ (Concentration for 50% Degradation) Dₘₐₓ (Maximum Degradation) Time Point (hours)
SNIPER(ER)-87 ERα MCF-7 0.097 µM >90% 24
SNIPER-7 BRD4 HeLa ~0.1 µM (optimal concentration) Significant reduction 6
SNIPER-12 BTK THP-1 182 ± 57 nM Dose-dependent reduction Not Specified
SNIPER-4 BCR-ABL K562 ~30 µM Significant reduction 24

Table 2: Inhibitory Activity of Representative cIAP1-Based PROTACs (SNIPERs)

Degrader Target IC₅₀ (Concentration for 50% Inhibition)
SNIPER(BRD)-1 cIAP1 6.8 nM
cIAP2 17 nM
XIAP 49 nM

Structure Activity Relationship Sar and Linker Optimization Strategies for Ciap1 Ligand Linker Conjugates

Impact of Linker Characteristics on Ternary Complex Formation and Degradation Efficacy

The linker component of a cIAP1-based PROTAC is not merely a spacer but a critical determinant of its biological activity. nih.gov Its length, composition, flexibility, and attachment points collectively dictate the geometry and stability of the ternary complex, which is composed of the PROTAC, the target protein, and the cIAP1 E3 ligase. researchgate.netnih.govnih.gov An optimally designed linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent proteasomal degradation of the target protein. nih.govaxispharm.com

Influence of Linker Length on Protein Degradation Efficiency

The length of the linker is a crucial parameter that significantly impacts the efficacy of protein degradation. explorationpub.comnih.gov An inadequate linker length can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and cIAP1. explorationpub.com Conversely, an excessively long linker may fail to bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com

The optimal linker length is highly dependent on the specific target protein and the E3 ligase. For instance, in the development of estrogen receptor (ERα)-targeting PROTACs, a 16-atom linker was found to be the most effective, with both shorter and longer linkers showing reduced degradation. researchgate.net In another study, extending the linker of a lapatinib-based PROTAC by a single ethylene (B1197577) glycol unit resulted in selective degradation of EGFR over HER2, demonstrating how subtle changes in linker length can impart selectivity. nih.gov However, it is not a universal rule that longer is always better. For some PROTACs targeting BRD4 and SMARCA1, longer linkers led to decreased ternary complex synergy and reduced degradation efficiency. researchgate.net Similarly, studies on BTK-targeting PROTACs revealed that those with longer linkers could lack positive cooperativity in ternary complex formation. nih.gov

Table 1: Impact of Linker Length on PROTAC Efficacy

PROTAC Target Linker Characteristics Observation Reference
ERα Varying alkyl chain lengths (9, 12, 16, 19, 21 atoms) 16-atom linker demonstrated superior ER degradation. researchgate.net
EGFR/HER2 Alkyl linker vs. extended with one ethylene glycol unit Extension of the linker abolished HER2 degradation, providing a selective EGFR degrader. nih.gov
BRD4/SMARCA1 Longer linkers Decreased synergy of the ternary complex and reduced degradation efficiency. researchgate.net
BTK Longer linkers Lacked positive cooperativity in ternary complex formation. nih.gov
TBK1 Linkers longer than 12 atoms Generally well-tolerated and effective in degrading TBK1. arxiv.org

Effects of Linker Composition and Hydrophilicity on Physicochemical Properties and Bioactivity

Commonly used linker motifs include alkyl chains and polyethylene (B3416737) glycol (PEG) units. nih.gov PEG linkers can enhance hydrophilicity, which may improve solubility and compatibility with biological systems. axispharm.com For example, substituting a PEG unit with disubstituted phenyl rings in an androgen receptor (AR)-targeting SNIPER resulted in a loss of degradation activity, suggesting the importance of the linker's composition and flexibility. nih.gov The introduction of ionizable groups or increasing hydrogen bonding capacity are common strategies to improve the aqueous solubility of PROTACs. semanticscholar.org

Furthermore, the linker's composition can impact metabolic stability. semanticscholar.org For instance, replacing amide bonds with more stable ester bonds in certain BET degraders has been shown to improve permeability and cellular activity. arxiv.org The choice of linker can also influence the stability of the entire PROTAC molecule; for example, the chemical stability of some thalidomide-based PROTACs in cells was found to be affected by the linker composition. researchgate.net

Role of Linker Flexibility and Rigidity in Facilitating Optimal Protein-Protein Interactions

The balance between flexibility and rigidity in the linker is critical for achieving a productive ternary complex. nih.gov Flexible linkers, such as long alkyl or PEG chains, can provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for binding both the target protein and cIAP1. This adaptability can be advantageous in accommodating the surfaces of the two proteins. nih.gov

However, excessive flexibility can come at an entropic cost, potentially destabilizing the ternary complex. nih.gov Introducing rigid elements, such as phenyl rings or cycloalkanes, into the linker can constrain its conformation. nih.gov This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing the stability of the ternary complex. nih.gov For example, the use of piperazine (B1678402) and piperidine (B6355638) in linkers can improve the solubility and stability of the ternary complex. Conversely, in some cases, increased linker rigidity has been shown to impair degradation potency. nih.gov For AR-targeting SNIPERs, replacing a flexible PEG unit with rigid disubstituted phenyl rings led to a loss of activity, indicating that the linear, flexible linker was better able to adopt a productive conformation. nih.gov

Significance of Linker Attachment Sites on Ligand Moieties for Productive Engagement

The points at which the linker is attached to the cIAP1 ligand and the target protein ligand are crucial for maintaining the binding affinity of each ligand and for achieving a productive ternary complex orientation. explorationpub.comresearchgate.netnih.gov The selection of attachment points is typically guided by identifying solvent-exposed regions on the ligands that are not critical for binding to their respective proteins. explorationpub.com

Altering the attachment site can have a profound impact on degradation efficacy. For example, in the development of ER-targeting PROTACs, connecting the linker to the C7 position of estradiol (B170435) resulted in the highest affinity and degradation. researchgate.net Similarly, for TRK-targeting PROTACs, changing the linker connection position on the pomalidomide (B1683931) E3 ligase ligand significantly improved the potency of the resulting molecule. frontiersin.org The attachment point can also influence selectivity. Different attachment points on a VHL ligand were shown to yield substantial target selectivity between p38α and p38δ. researchgate.net These findings underscore the importance of systematically exploring different linker attachment points as a key strategy in PROTAC optimization. nih.gov

Ligand Affinity and Specific Binding Interactions with cIAP1 BIR Domains (e.g., BIR3)

The affinity and specificity of the cIAP1 ligand for its binding domain are fundamental to the success of a cIAP1-based PROTAC. cIAP1 ligands typically target the BIR3 (Baculoviral IAP Repeat) domain. frontiersin.orgnih.gov Small molecules like methyl bestatin (B1682670) (MeBS) are known to interact with the BIR3 domain of cIAP1, promoting its ubiquitin ligase activity and self-degradation. nih.gov

The binding of the ligand to the BIR3 domain occurs in a shallow groove on the protein's surface. nih.gov This interaction is often anchored by a charge-stabilized hydrogen bond at the N-terminus of the ligand. nih.gov The affinity of this interaction is a critical parameter. For example, the N-terminal peptides of SMAC and caspase-9 have been shown to bind to the cIAP1 BIR3 domain with high affinity, with binding constants of 85 nM and 48 nM, respectively. nih.gov A strong binding affinity of the cIAP1 ligand is essential for the PROTAC to effectively recruit cIAP1 to the target protein. frontiersin.org

Structure-Guided Design and Computational Modeling Approaches in Conjugate Optimization

Given the vast chemical space and the complex interplay of factors influencing PROTAC efficacy, rational design strategies are invaluable. researchgate.netnih.gov Structure-guided design and computational modeling have emerged as powerful tools to accelerate the optimization of cIAP1 ligand-linker conjugates. researchgate.netnih.gov

Computational methods can be used to model the ternary complex, providing insights into the potential protein-protein interactions and the conformational preferences of the PROTAC. nih.gov These models can help in predicting which linker lengths, compositions, and attachment points are most likely to result in a stable and productive ternary complex. nih.gov For example, Rosetta-based modeling has been used to evaluate the suitability of different linkers for ternary complex formation, with the number of predicted compatible complexes correlating with experimentally observed degradation. nih.gov Molecular dynamics (MD) simulations can further investigate the stability and dynamics of the ternary complex, offering a deeper understanding of its behavior. nih.gov

By providing a structural and energetic rationale for observed SAR, these computational approaches can guide the synthetic efforts towards more promising candidates, reducing the reliance on empirical trial-and-error. nih.govnih.gov This iterative process of computational design followed by experimental validation is becoming an increasingly important paradigm in the development of potent and selective PROTACs. nih.gov

Comparative Analysis of Different cIAP1 Ligands Employed in Conjugates

Methyl Bestatin Derivatives

Methyl bestatin (MeBS) has been a foundational ligand in the development of cIAP1-recruiting chimeric molecules, often referred to as "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs). researchgate.net MeBS is a derivative of bestatin, a natural dipeptide, and its activity is centered on its ability to bind to the BIR3 domain of cIAP1. researchgate.net This interaction is crucial as it triggers the E3 ubiquitin ligase activity of cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of a target protein brought into proximity by the conjugate's other ligand. nih.gov

The structure-activity relationship (SAR) of MeBS derivatives has been a subject of investigation to optimize their potency and suitability for conjugation. Key findings from these studies have highlighted the importance of the methyl ester in MeBS, which plays a significant role in its binding to cIAP1. researchgate.net In the design of SNIPERs, MeBS is chemically linked to a ligand for a target protein. For instance, a conjugate of MeBS with all-trans retinoic acid (ATRA), a ligand for the cellular retinoic acid-binding proteins (CRABP-I and -II), successfully induced the degradation of these target proteins. nih.gov The length and composition of the linker connecting MeBS to the target protein ligand are critical variables that require optimization to ensure the formation of a stable and productive ternary complex between cIAP1, the conjugate, and the target protein. researchgate.net

MV1

MV1 is another key ligand that has been explored for its ability to bind to the inhibitor of apoptosis proteins (IAPs). As a Smac mimetic, MV1 functions by mimicking the endogenous IAP antagonist Smac/DIABLO, thereby promoting apoptosis. When incorporated into ligand-linker conjugates, MV1 serves to recruit cIAP1 to a specific protein of interest, marking it for degradation. The development of conjugates utilizing MV1 derivatives has expanded the repertoire of tools available for targeted protein degradation.

The comparative potency of MV1-based conjugates relative to those derived from other ligands is an area of active research. The choice of linker and its attachment point on the MV1 scaffold are critical determinants of the conjugate's ability to effectively induce the formation of a ternary complex and subsequent degradation of the target protein.

LCL161 Derivatives

LCL161 is a potent, orally available Smac mimetic that has been investigated as an anticancer agent. nih.gov Its mechanism of action involves the degradation of cIAP1 and cIAP2, leading to the activation of apoptotic pathways. nih.gov The demonstrated ability of LCL161 to effectively induce the degradation of IAPs has made its derivatives attractive candidates for use in cIAP1 ligand-linker conjugates.

In the context of these conjugates, LCL161 derivatives serve as the cIAP1-recruiting element. For example, a conjugate linking a dasatinib (B193332) analogue to an LCL161 derivative has been shown to effectively degrade its target. researchgate.net The rationale behind using LCL161 derivatives lies in their high affinity for IAPs and their proven ability to induce their degradation, which can be harnessed to target other proteins for destruction.

The following table provides a summary of the key features of these cIAP1 ligands when used in conjugates:

Ligand ClassMechanism of ActionKey Structural Features for ActivityApplication in Conjugates
Methyl Bestatin Derivatives Binds to the BIR3 domain of cIAP1, activating its E3 ligase activity. researchgate.netThe methyl ester is crucial for binding to cIAP1. researchgate.netUsed in SNIPERs to induce degradation of target proteins like CRABPs. nih.gov
MV1 Smac mimetic that binds to IAPs. researchgate.netThe core structure mimics the N-terminal residues of Smac.Employed to recruit cIAP1 for targeted protein degradation. researchgate.net
LCL161 Derivatives Potent Smac mimetic that induces degradation of cIAP1 and cIAP2. nih.govDimeric structure enhances binding affinity to IAPs.Utilized as the cIAP1-recruiting moiety in chimeric molecules. researchgate.netnih.gov

Preclinical Efficacy and Mechanistic Investigations of Ciap1 Ligand Linker Conjugates 2

In Vitro Cellular Assays for Induced Protein Degradation, Including Western Blotting and Immunofluorescence

The efficacy of molecules designed using cIAP1 Ligand-Linker Conjugates 2 is primarily assessed through their ability to induce the degradation of a specific target protein. Standard in vitro cellular assays are crucial for quantifying this effect.

Western Blotting is a fundamental technique used to measure the reduction in the quantity of a target protein following treatment with a cIAP1-based degrader. This method allows researchers to visualize and quantify the decrease in protein levels within a cell population over time and at different concentrations of the conjugate. For instance, studies on SNIPERs, which can be constructed using cIAP1 ligand-linker conjugates, routinely use Western blotting to demonstrate the specific knockdown of target proteins like estrogen receptor α (ERα) or BCR-ABL. nih.govmedchemexpress.com The disappearance of the protein band corresponding to the target confirms the degrader's activity. This effect can be reversed by treating the cells with a proteasome inhibitor, such as MG132, which demonstrates that the protein loss is due to proteasomal degradation, a hallmark of the ubiquitin-proteasome system recruited by the cIAP1 conjugate. nih.govmedchemexpress.com

Immunofluorescence offers a complementary, visual confirmation of protein degradation. This microscopic technique uses fluorescently labeled antibodies to detect the target protein within cells. In the context of cIAP1-based degraders, immunofluorescence can illustrate the diminished presence of the target protein throughout the cell after treatment. It provides spatial information that Western blotting lacks, confirming that the protein has been cleared from its cellular compartments. nih.gov

Assessment of Target Engagement and Specificity in Diverse Cellular Systems

A critical aspect of developing cIAP1-based degraders is confirming that they engage the intended cIAP1 E3 ligase and selectively degrade the target protein without causing widespread, unintended protein loss.

Target engagement refers to the direct binding of the conjugate to cIAP1. This is a prerequisite for the subsequent recruitment of the target protein and its ubiquitination. The specificity of this interaction is paramount. While the conjugate is designed to recruit cIAP1, the cellular environment is complex. For example, the degradation of cIAP2, another member of the IAP family, has been shown to be dependent on the presence of cIAP1 when induced by Smac mimetics (compounds that mimic the natural IAP inhibitor, Smac/DIABLO). This indicates a functional interplay where targeting cIAP1 can have downstream effects on related proteins.

Furthermore, the interaction between cIAP1 and its binding partner, TNF receptor-associated factor 2 (TRAF2), is crucial for its function. Studies have shown that the degradation of cIAP2 can be impaired in cells lacking TRAF2. This highlights the importance of assessing degraders in diverse cellular systems with varying expression levels of these key proteins to understand the context-dependent nature of their activity and specificity.

Modulation of Apoptosis and Cell Survival Pathways

By their very nature, IAPs are central regulators of cell survival and apoptosis (programmed cell death). Targeting cIAP1 with ligand-linker conjugates directly interferes with these pathways, often tipping the balance towards cell death, a desirable outcome in cancer therapy.

Regulation and Degradation of Anti-apoptotic Proteins (e.g., XIAP, cIAP2, TRAF2)

A primary consequence of using a cIAP1-recruiting conjugate is the auto-degradation of cIAP1 itself. This self-destruction is a key part of the mechanism of Smac mimetics and cIAP1-targeting degraders. nih.gov This event triggers a cascade of effects on other anti-apoptotic and signaling proteins.

cIAP2: The degradation of cIAP1 often leads to the compensatory upregulation of cIAP2 at the transcriptional level, which can, in some cases, confer resistance. nih.gov However, the induced degradation of cIAP2 itself is mechanistically dependent on the E3 ligase activity of cIAP1. This complex feedback loop means that targeting cIAP1 can indirectly influence cIAP2 levels and function.

TRAF2: cIAP1 forms a complex with TRAF2, and this interaction is critical for many of its signaling functions. nih.govthebiogrid.org Activation of certain signaling pathways can lead to the degradation of the entire cIAP1-TRAF2 complex. nih.gov Specifically, cIAP1 can function as the E3 ligase that ubiquitinates TRAF2, marking it for proteasomal degradation. nih.gov Therefore, engaging cIAP1 with a degrader can also lead to the depletion of TRAF2.

XIAP: While cIAP1, cIAP2, and X-linked inhibitor of apoptosis protein (XIAP) are all members of the IAP family, cIAP1 overexpression has been shown to decrease the expression of cIAP2 and XIAP, suggesting cIAP1 can stimulate the degradation of its relatives. nih.gov Some SNIPERs have been designed to degrade BRD4, cIAP1, and XIAP simultaneously. medchemexpress.com

Protein TargetEffect of cIAP1-Targeting ConjugateReference
cIAP1Induces auto-ubiquitination and proteasomal degradation. nih.gov
cIAP2Degradation is dependent on the E3 ligase activity of cIAP1. Its expression can also be upregulated as a feedback mechanism. nih.gov
TRAF2Degraded as part of the cIAP1-TRAF2 complex. cIAP1 acts as the E3 ligase for TRAF2 degradation. nih.govnih.gov
XIAPCan be downregulated upon cIAP1 overexpression. Some degraders are designed to co-degrade XIAP. medchemexpress.comnih.gov

Cellular Sensitization to Apoptotic Stimuli

By removing key anti-apoptotic gatekeepers like cIAP1 and TRAF2, cells become more susceptible to signals that trigger apoptosis. A crucial signaling molecule in this context is tumor necrosis factor-alpha (TNFα). Normally, the cIAP1-TRAF2 complex is required for TNFα to activate pro-survival signals. pnas.org When cIAP1 and TRAF2 are degraded, this pro-survival signaling is blunted. As a result, TNFα signaling can switch to promoting the formation of a death-inducing complex, leading to caspase-8-mediated apoptosis. nih.govpnas.orgresearchgate.net This sensitization is a key therapeutic strategy; some IAP-targeting drugs work by inducing the production of TNFα, which then acts as a death signal for the now-vulnerable cancer cells. nih.gov Depletion of TRAF2 alone has also been shown to sensitize certain cells to TNFα-induced apoptosis. nih.gov

Impact on Specific Cellular Signaling Pathways and Protein Turnover (e.g., NF-κB, STAT5, CrkL)

The influence of cIAP1 extends beyond direct apoptosis control to the regulation of major signaling pathways that govern inflammation, immunity, and cell proliferation.

The most well-documented impact is on the NF-κB signaling pathway . cIAP1 is a dual regulator of NF-κB.

Canonical NF-κB Pathway: In response to stimuli like TNFα, cIAP1 is recruited to the receptor complex and is essential for the ubiquitination of the protein RIP1. This ubiquitination acts as a scaffold to assemble a signaling complex that activates the canonical NF-κB pathway, which is typically pro-survival. pnas.orgresearchgate.netmdpi.com The degradation of cIAP1 severely blunts this pro-survival signal. pnas.org

Non-canonical NF-κB Pathway: In resting cells, cIAP1 is part of a complex that constantly degrades the NF-κB-inducing kinase (NIK). mdpi.com When cIAP1 is itself degraded (for example, by a cIAP1-targeting conjugate), NIK is no longer destroyed. It accumulates and potently activates the non-canonical NF-κB pathway. nih.govnih.govmdpi.com This pathway has diverse roles and its activation can lead to the production of inflammatory cytokines.

The impact of cIAP1 degradation on STAT5 and CrkL signaling is less direct and not as extensively documented in the context of cIAP1-specific degraders. However, given the significant crosstalk between NF-κB and other signaling pathways like JAK/STAT, indirect effects are plausible and represent an area for further investigation. For example, NF-κB can induce the production of cytokines like IL-6, which in turn can activate the JAK/STAT pathway in an autocrine or paracrine manner.

Signaling PathwayEffect of cIAP1 DegradationReference
Canonical NF-κBInhibited. Degradation of cIAP1 prevents the necessary ubiquitination of RIP1, blocking the pro-survival signal from receptors like TNF-R1. pnas.orgresearchgate.net
Non-canonical NF-κBActivated. Degradation of cIAP1 leads to the stabilization and accumulation of NIK, the key activator of this pathway. nih.govnih.govmdpi.com

Application and Mechanistic Studies in Preclinical Disease Models

The therapeutic potential of targeting cIAP1 is being actively explored in various preclinical disease models, primarily in oncology.

SNIPERs designed with cIAP1 ligands have been successfully used in vivo to knockdown specific proteins and inhibit tumor growth. For example, a SNIPER targeting the estrogen receptor α (ERα) was shown to reduce ERα protein levels in breast tumor xenografts in mice and subsequently attenuate tumor progression. nih.gov This demonstrated that the protein knockdown effect observed in vitro translates to a therapeutic benefit in a living animal model. Similarly, SNIPERs have been developed to degrade other cancer-relevant proteins like BCR-ABL and BRD4. nih.govmedchemexpress.com

Beyond simply degrading a target protein, targeting cIAP1 has broader immunological effects. In preclinical models of pancreatic cancer, antagonism of cIAP1/2 was shown to enhance antitumor immunity by increasing the activation of tumor-specific T cells, leading to better control of tumor growth. Mechanistic studies in mouse models have also revealed a role for endothelial cIAP1 in metastasis. The loss of cIAP1 in endothelial cells lining blood vessels was found to reduce the ability of tumor cells to exit the bloodstream and form metastases, not by killing the endothelial cells, but by making them unresponsive to permeability signals from the tumor. nih.gov

These preclinical studies underscore the multifaceted potential of using this compound. They can be used to build degraders against specific oncogenic proteins or to modulate the tumor microenvironment and anti-cancer immune response, providing a versatile platform for developing new cancer therapies. nih.govnih.gov

Oncogenic Protein Degradation in Cancer Cell Lines (e.g., BCR-ABL-positive Chronic Myelogenous Leukemia)

Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the oncogenic fusion gene BCR-ABL. nih.gov The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. nih.gov While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and the persistence of leukemic stem cells remain. nih.gov

cIAP1 Ligand-Linker Conjugates, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), have been developed to overcome these limitations by inducing the degradation of the BCR-ABL protein. nih.govnih.gov One such well-characterized conjugate, SNIPER(ABL)-39, serves as a key example of this class of molecules. It is composed of the ABL kinase inhibitor dasatinib (B193332) linked to a derivative of the SMAC mimetic LCL161, which functions as a ligand for cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). nih.govresearchgate.net This dual-headed molecule brings the BCR-ABL protein into close proximity with the E3 ubiquitin ligase cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL. nih.govresearchgate.net

Mechanistic studies have shown that SNIPER(ABL)-39 effectively reduces the protein levels of BCR-ABL in various CML cell lines. nih.gov This degradation is concentration-dependent, with maximal activity observed around 100 nM, and a noticeable decrease in efficacy at higher concentrations, a phenomenon known as the "hook effect". nih.gov The degradation of BCR-ABL by SNIPER(ABL)-39 is rapid and leads to the inhibition of downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, which are crucial for the malignant phenotype. nih.gov

The degradation of BCR-ABL translates into potent anti-proliferative activity against BCR-ABL-positive CML cell lines, including K562, KCL-22, and KU-812. nih.gov Importantly, the linkage of the ABL inhibitor to the cIAP1 ligand is critical for the degradation activity, as the combination of the individual, unlinked molecules does not effectively reduce BCR-ABL protein levels. nih.gov

Degradation of BCR-ABL and Inhibition of Cell Growth by SNIPER(ABL)-39 in CML Cell Lines
Cell LineDescriptionEffective Concentration for BCR-ABL DegradationIC50 for Cell Growth Inhibition
K562BCR-ABL positive CML cell line≥10 nM~10 nM
KCL-22BCR-ABL positive CML cell lineEffective at nanomolar concentrationsSimilar to K562
KU-812BCR-ABL positive CML cell lineEffective at nanomolar concentrationsSimilar to K562

Modulation of Cellular Differentiation Processes (e.g., Monocyte-to-Macrophage Differentiation)

Beyond their direct cytotoxic effects on cancer cells, cIAP1 Ligand-Linker Conjugates can also influence the tumor microenvironment by modulating the differentiation and function of immune cells. Macrophages, key components of the innate immune system, can exist in different polarization states, from pro-inflammatory (M1) to anti-inflammatory and tissue-reparative (M2) phenotypes. nih.govnih.gov The differentiation of monocytes into macrophages and their subsequent polarization are critical processes that can impact tumor progression.

The cellular inhibitor of apoptosis proteins, cIAP1 and cIAP2, have been shown to play a role in macrophage biology. nih.gov Studies on the differentiation of human THP-1 monocytes into macrophages have revealed that cIAP1 protein expression significantly increases during this process. nih.gov Furthermore, the expression levels of cIAP1 and cIAP2 are differentially regulated in polarized macrophages, with cIAP1 being more abundant in M2-like macrophages. nih.govnih.gov

Treatment of macrophages with a SMAC mimetic compound, LCL161, which acts as a cIAP1 antagonist, has been shown to modulate the expression of IAP proteins. nih.govnih.gov Specifically, LCL161 treatment leads to the downregulation of cIAP1 in both M1 and M2 macrophages. nih.govnih.gov This suggests that cIAP1 Ligand-Linker Conjugates, by targeting cIAP1 for degradation, could influence the macrophage phenotype. The degradation of cIAP1 can promote the non-canonical NF-κB signaling pathway, which is known to play a role in immune cell function and polarization. nih.gov

The ability of these conjugates to modulate macrophage differentiation and polarization represents a potential secondary mechanism of their anti-cancer activity, by potentially shifting the tumor microenvironment towards a more anti-tumorigenic state.

Effect of cIAP1 Modulation on Macrophage Differentiation and Polarization
Cell TypeProcessObservation with cIAP1 ModulationPotential Implication
THP-1 MonocytesDifferentiation to MacrophagescIAP1 protein expression increases during differentiation. nih.govcIAP1 may play a role in monocyte-to-macrophage differentiation.
M1 and M2 MacrophagescIAP1 ExpressioncIAP1 is more highly expressed in M2 macrophages. nih.govnih.govcIAP1 may be involved in maintaining the M2 phenotype.
M1 and M2 MacrophagesTreatment with cIAP1 Antagonist (LCL161)Downregulation of cIAP1 protein levels. nih.govnih.govcIAP1 Ligand-Linker Conjugates could alter macrophage polarization.

Advanced Considerations and Future Perspectives in Ciap1 Ligand Linker Conjugate Research

Expanding the Repertoire of E3 Ubiquitin Ligases Beyond Canonical Targets for Targeted Protein Degradation

The field of targeted protein degradation (TPD) has been dominated by the use of a small number of E3 ubiquitin ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). However, there is a growing recognition of the need to expand the repertoire of utilized E3 ligases to overcome limitations such as acquired resistance and to broaden the scope of degradable target proteins. researchgate.netnih.gov Among the more than 600 E3 ligases in the human genome, Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a promising alternative. researchgate.netnih.govresearcher.life

The rationale for exploring alternative E3 ligases like cIAP1 is multifaceted. Different E3 ligases exhibit varied expression patterns across tissues and cell types, which can be leveraged for tissue-specific protein degradation. youtube.com Furthermore, certain target proteins may not be efficiently ubiquitinated by CRBN or VHL, necessitating the recruitment of other E3 ligases. researchgate.net Expanding the pool of available E3 ligases could also help mitigate the "hook effect," a phenomenon where high concentrations of a PROTAC can lead to the formation of binary complexes that are not productive for degradation, as well as reduce potential toxicity. researchgate.net

Systematic analyses of the human E3 ligase landscape have identified numerous candidates with the potential to be harnessed for TPD. researcher.life These studies consider various factors, including their expression levels, known protein-protein interactions, and the availability of potential ligands. researcher.life For instance, the interaction of a potential new E3 ligase, SMURF1, with the cancer-related protein U2AF1 suggests a novel avenue for targeted degradation. nih.gov The identification of E3 ligases with very specific and limited protein interactions, such as c10orf90 with TP53, opens the door to highly selective protein degradation. nih.gov

cIAP1-based degraders, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a unique mechanism. Unlike many other PROTACs, SNIPERs can induce the simultaneous degradation of the target protein and the cIAP1 protein itself. researchgate.netnih.gov This dual action can be particularly advantageous in cancer therapy, as many cancer cells overexpress inhibitor of apoptosis proteins (IAPs) like cIAP1 as a survival mechanism. researchgate.netnih.gov

Comparative Mechanistic and Efficacy Analysis of cIAP1-Based Degraders with Other E3 Ligase-Recruiting PROTACs (e.g., CRBN, VHL, MDM2)

The mechanism of action of cIAP1-based degraders presents distinct characteristics when compared to PROTACs that recruit other E3 ligases like CRBN, VHL, and MDM2. A key differentiator is the simultaneous degradation of both the target protein and the E3 ligase (cIAP1) itself, a feature not typically observed with CRBN or VHL-based PROTACs. researchgate.netnih.gov

The degradation of cIAP1 is initiated by the binding of the IAP antagonist portion of the SNIPER molecule, which induces autoubiquitination and subsequent proteasomal degradation of cIAP1. nih.govjst.go.jp In contrast, the degradation of the target protein and another IAP family member, XIAP, requires the formation of a ternary complex involving the SNIPER, the target protein, and the E3 ligase. nih.govjst.go.jp

Recent research has shed light on the specific ubiquitin chains involved in cIAP1-mediated degradation. While CRBN and VHL-based PROTACs predominantly utilize K48-linked ubiquitin chains for proteasomal degradation, cIAP1-based degraders rely on the K63-specific E2 enzyme UBE2N. nih.govciteab.com This enzyme catalyzes the formation of K63-linked ubiquitin chains, which then facilitates the assembly of more complex K48/K63 and K11/K48 branched ubiquitin chains, ultimately leading to proteasomal degradation. nih.govciteab.com This highlights a fundamental difference in the ubiquitin code utilized by different E3 ligases in the context of TPD.

The efficacy of cIAP1-based degraders has been demonstrated against a range of target proteins. For example, SNIPERs have been developed to effectively degrade proteins such as the Androgen Receptor (AR), Bruton's tyrosine kinase (BTK), and Bromodomain-containing protein 4 (BRD4). nih.gov The development of SNIPERs has progressed from early versions using lower affinity cIAP1 ligands like methyl bestatin (B1682670) to incorporating high-affinity IAP antagonists such as LCL-161 derivatives, leading to significantly improved degradation efficiency at nanomolar concentrations. nih.govfrontiersin.org

A comparative overview of different PROTAC types is presented below:

E3 Ligase RecruitedMechanism HighlightsKey Features
cIAP1 Induces simultaneous degradation of target protein and cIAP1. researchgate.netnih.gov Relies on UBE2N and branched ubiquitin chains (K63, K48, K11). nih.govciteab.comDual action against target and pro-survival IAP proteins. researchgate.netnih.gov May overcome resistance mechanisms involving IAP overexpression. researchgate.netnih.gov
CRBN Recruits CRL4CRBN E3 ligase complex. nih.gov Primarily utilizes K48-linked ubiquitination. nih.govBroad target scope, with many developed PROTACs. nih.gov Resistance can emerge through mutations in CRBN. nih.gov
VHL Recruits CRL2VHL E3 ligase complex. nih.gov Primarily utilizes K48-linked ubiquitination. nih.govWell-characterized E3 ligase with established ligands. chemrxiv.org
MDM2 Recruits MDM2 E3 ligase.Fewer developed PROTACs compared to CRBN and VHL. nih.gov

Exploration of Novel PROTAC/SNIPER Design Architectures and Conjugate Modifications

To enhance the efficacy, selectivity, and delivery of targeted protein degraders, researchers are exploring innovative design architectures and conjugation strategies.

Development of Multi-ligand and Trivalent PROTAC Designs

A significant advancement in PROTAC design is the development of trivalent PROTACs. These molecules typically consist of one E3 ligase ligand and two ligands for the protein of interest (POI), connected by a branched linker. researchgate.netnih.gov This design can enhance degradation efficiency through a combination of increased avidity and positive cooperativity within the ternary complex. chemrxiv.orgresearchgate.net

For instance, a trivalent PROTAC named SIM1, which targets BET proteins and recruits the VHL E3 ligase, demonstrated significantly higher and more sustained degradation efficacy compared to its bivalent counterparts. researchgate.netnih.gov Mechanistic studies revealed that SIM1 binds to both bromodomains of the BET protein simultaneously, leading to a stable 1:1:1 ternary complex with VHL. chemrxiv.orgresearchgate.net This enhanced stability and prolonged residence time contribute to its potent anticancer activity. researchgate.net While current trivalent PROTAC research has largely focused on VHL and CRBN, the principles of avidity and cooperativity could be applied to cIAP1-based degraders to potentially enhance their performance. researchgate.net

Targeted Delivery Strategies for Enhanced Cellular Specificity (e.g., Antibody-Conjugates, Folate Conjugation)

A major challenge in the clinical translation of PROTACs is achieving targeted delivery to specific cell types to maximize efficacy and minimize off-target effects. To address this, various targeted delivery strategies are being investigated.

Antibody-PROTAC Conjugates (Ab-PROTACs): This approach involves conjugating a PROTAC to a monoclonal antibody that recognizes a specific cell surface antigen. researchgate.net This strategy aims to deliver the PROTAC selectively to cells expressing the target antigen, thereby increasing its local concentration and enhancing its therapeutic window. researchgate.net However, the large size of antibodies can pose challenges for cellular uptake and transmembrane transport. nih.gov

Folate Conjugation: The folate receptor is overexpressed in many types of cancer cells, making it an attractive target for drug delivery. capes.gov.br By conjugating a PROTAC to folic acid, it is possible to achieve targeted delivery to these cancer cells via receptor-mediated endocytosis. capes.gov.br This strategy has been successfully applied to deliver various therapeutic agents and imaging agents. capes.gov.br

Aptamer-PROTAC Conjugates: Aptamers, which are short single-stranded DNA or RNA molecules, offer an alternative to antibodies for targeted delivery. nih.gov They possess high affinity and specificity, low immunogenicity, and a smaller size, which can facilitate cellular penetration. nih.gov A drugtamer-PROTAC conjugation strategy has been developed to enhance tumor targeting and antitumor potency. nih.gov

Addressing Fundamental Challenges in Targeted Protein Degradation Technology (e.g., Cell Permeability, Ternary Complex Formation)

Despite the great promise of TPD, several fundamental challenges remain that need to be addressed to realize its full therapeutic potential.

Cell Permeability: PROTACs are generally large molecules with molecular weights often exceeding the conventional "rule of five" for drug-likeness, which can limit their cell permeability and oral bioavailability. nih.gov The linker component of the PROTAC plays a crucial role in its physicochemical properties, and its design must be carefully optimized to balance the need for effective ternary complex formation with favorable solubility and permeability. nih.gov

Ternary Complex Formation: The formation of a stable and productive ternary complex between the PROTAC, the target protein, and the E3 ligase is a prerequisite for successful protein degradation. nih.gov The stability of this complex is influenced by a multitude of factors, including the binding affinities of the individual ligands, the length and composition of the linker, and the protein-protein interactions between the target and the E3 ligase. nih.gov High-affinity ternary complex formation does not always guarantee efficient degradation, as the spatial arrangement of the complex must also allow for the effective transfer of ubiquitin from the E2 enzyme to accessible lysine (B10760008) residues on the target protein's surface. nih.gov

For cIAP1-based degraders, the formation of the ternary complex is essential for the degradation of the target protein and XIAP, but not for the degradation of cIAP1 itself, which is triggered by the binding of the IAP antagonist moiety. jst.go.jp Structural and biophysical studies of degrader-mediated ternary complexes, such as those involving BTK and cIAP1, are providing valuable insights into the determinants of complex stability and degradation efficiency. researchgate.net These studies have revealed that increased ternary complex stability does not always correlate with enhanced degradation, highlighting the complexity of the process. researchgate.net

Translational Research Opportunities for cIAP1 Ligand-Linker Conjugates in Drug Discovery and Biomarker Studies

cIAP1 ligand-linker conjugates, or SNIPERs, present significant translational research opportunities in both drug discovery and the identification of biomarkers.

Drug Discovery: The dual mechanism of action of SNIPERs, targeting both a specific protein of interest and the pro-survival cIAP1 protein, makes them particularly attractive for cancer therapy. researchgate.netnih.gov Many cancers exhibit overexpression of IAPs, which contributes to therapeutic resistance. researchgate.netnih.govnih.gov By simultaneously degrading an oncoprotein and an IAP, SNIPERs have the potential to overcome this resistance and induce cancer cell death more effectively. researchgate.netnih.govnih.gov

The development of SNIPERs targeting a variety of oncoproteins, such as BCR-ABL and BRD4, has demonstrated their potential as anticancer agents. nih.gov For example, to address the issue of resistance to existing therapies, PROTACs that recruit alternative E3 ligases like cIAP1 are being developed. nih.gov This approach could be valuable for overcoming resistance to CRBN- or VHL-based degraders that can arise from mutations in the respective E3 ligases. nih.gov

Biomarker Studies: The unique mechanism of cIAP1-based degraders offers opportunities for the development of specific biomarkers to monitor their activity and predict patient response. The degradation of cIAP1 itself can serve as a direct pharmacodynamic biomarker of drug engagement and activity. nih.gov Monitoring the levels of cIAP1, XIAP, and the target protein in patient samples could provide a comprehensive picture of the drug's effect.

Furthermore, understanding the downstream consequences of cIAP1 degradation, such as the activation of TNFα-dependent apoptosis, can lead to the identification of additional biomarkers. nih.govresearchgate.net For instance, the formation of the ripoptosome complex and the activation of caspase-8 could be monitored as indicators of pathway activation. nih.gov The expression levels of cIAP1 and other IAP family members in tumors could also serve as predictive biomarkers to identify patients most likely to benefit from SNIPER therapy.

The development of robust assays to measure these biomarkers will be crucial for the clinical translation of cIAP1-based degraders, enabling patient stratification and personalized treatment strategies.

Q & A

Q. Advanced

  • Thermal Shift Assays : Confirm target protein-ligand binding by monitoring thermal stability shifts .
  • Western Blot/Pulse-Chase Analysis : Quantify degradation kinetics and verify proteasome dependence using inhibitors like MG-132 .
  • CRISPR/Cas9 Knockout Models : Eliminate cIAP1 or the target protein to confirm mechanism-specific degradation .
  • Cellular Viability Assays : Correlate degradation with functional outcomes (e.g., apoptosis in cancer cells) .

What strategies exist for assessing off-target effects of this compound, and how can they be mitigated during experimental design?

Q. Advanced

  • Global Proteomics : Use tandem mass tagging (TMT) or SILAC to compare ubiquitinated protein profiles in treated vs. untreated cells .
  • Network Pharmacology : Apply Bayesian integration algorithms (e.g., ARACNe) to identify unintended signaling pathway modulation .
  • Linker Modifications : Introduce steric hindrance or polarity adjustments to reduce non-specific interactions .
  • Dose-Response Studies : Establish a therapeutic window where on-target degradation dominates over off-target effects .

How do structural modifications in this compound influence its interaction with alternative E3 ligases (e.g., VHL or CRBN)?

Q. Advanced

  • Ligand Engineering : Replace the IAP ligand with VHL- or CRBN-specific ligands (e.g., thalidomide derivatives) to redirect ubiquitination activity .
  • SPR Binding Assays : Compare affinity kinetics of modified conjugates against recombinant E3 ligases .
  • Functional Redundancy Tests : Co-administer ligase-specific inhibitors (e.g., MLN4924 for CRBN) to confirm ligase dependency in degradation .

What computational tools are available for predicting ternary complex formation in this compound-mediated degradation?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Model linker flexibility and spatial orientation in ternary complexes .
  • Docking Software (e.g., AutoDock Vina) : Predict binding interfaces between the conjugate, E3 ligase, and target protein .
  • Machine Learning Models : Train on PROTAC degradation datasets to prioritize linker designs with high predicted efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.